Predicted Physicochemical Differentiation: Density and Molecular Descriptors Versus Parent Scaffold
The target compound (CAS 1155139-93-7) exhibits a predicted density of 1.55±0.1 g/cm³, which is 10.4% lower than the predicted density of 1.73±0.1 g/cm³ for the parent scaffold 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 954584-40-8) . This density reduction is consistent with the addition of the flexible N-(2-aminoethyl) side chain, which disrupts crystal packing and increases free volume. The molecular weight increases from 194.23 to 237.30 g/mol (22.2% increase), adding a primary amine center that is absent in the parent scaffold and in the clinically used comparator acetazolamide [1]. The presence of the primary amine enables salt formation (e.g., the hydrochloride salt, CAS 1423034-87-0) and provides a reactive handle for bioconjugation or further derivatization that is unavailable in the parent compound or in acetazolamide.
| Evidence Dimension | Predicted density and molecular descriptors |
|---|---|
| Target Compound Data | Density = 1.55±0.1 g/cm³ (Predicted); MW = 237.30 g/mol; contains primary amine (enables salt formation/conjugation) |
| Comparator Or Baseline | Parent scaffold (CAS 954584-40-8): Density = 1.73±0.1 g/cm³ (Predicted); MW = 194.23 g/mol; lacks primary amine. Acetazolamide: MW = 222.25 g/mol; lacks primary amine side chain. |
| Quantified Difference | Density reduction: 10.4% (1.55 vs. 1.73 g/cm³). MW increase: 22.2% (237.30 vs. 194.23). Presence of primary amine: qualitative advantage for salt formation, aqueous solubility, and conjugation chemistry. |
| Conditions | Predicted values from ACD/Labs or analogous computational estimation engine; not experimentally determined. |
Why This Matters
Lower density and higher MW indicate a structurally distinct solid-state form with predictably different solubility and handling characteristics, directly impacting formulation, storage, and experimental reproducibility.
- [1] PubChem. Acetazolamide (CID 1986): MW 222.25; formula C₄H₆N₄O₃S₂; thiadiazole core; no primary amine side chain. https://pubchem.ncbi.nlm.nih.gov/compound/acetazolamide View Source
